molecular formula C8H13N3O2 B15054939 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)morpholine

3-(5-Ethyl-1,2,4-oxadiazol-3-yl)morpholine

Cat. No.: B15054939
M. Wt: 183.21 g/mol
InChI Key: CQXLOOPRZVDPQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-Ethyl-1,2,4-oxadiazol-3-yl)morpholine is a heterocyclic compound that contains both an oxadiazole ring and a morpholine ring The oxadiazole ring is a five-membered ring containing two nitrogen atoms and one oxygen atom, while the morpholine ring is a six-membered ring containing one nitrogen atom and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)morpholine typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl hydrazinecarboxylate with an appropriate nitrile to form the oxadiazole ring, followed by nucleophilic substitution with morpholine to introduce the morpholine ring. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reactions are typically carried out in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification methods. Techniques such as crystallization, distillation, and chromatography may be employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

3-(5-Ethyl-1,2,4-oxadiazol-3-yl)morpholine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while reduction may produce reduced oxadiazole derivatives. Substitution reactions can introduce various functional groups onto the oxadiazole ring .

Mechanism of Action

The mechanism of action of 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)morpholine involves its interaction with specific molecular targets. In medicinal chemistry, the compound may exert its effects by binding to and inhibiting enzymes or receptors involved in disease pathways. For example, it may inhibit kinases or other enzymes critical for cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-Ethyl-1,2,4-oxadiazol-3-yl)morpholine is unique due to the presence of both an oxadiazole ring and a morpholine ring, which confer specific chemical and biological properties.

Properties

Molecular Formula

C8H13N3O2

Molecular Weight

183.21 g/mol

IUPAC Name

3-(5-ethyl-1,2,4-oxadiazol-3-yl)morpholine

InChI

InChI=1S/C8H13N3O2/c1-2-7-10-8(11-13-7)6-5-12-4-3-9-6/h6,9H,2-5H2,1H3

InChI Key

CQXLOOPRZVDPQM-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=NO1)C2COCCN2

Origin of Product

United States

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